2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a furan ring, a butenyl chain, and an aminophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Formation of the Furan-2-yl But-3-en-1-yl Intermediate: This can be achieved by reacting furan with but-3-en-1-ol in the presence of a catalyst such as lithium aluminum hydride.
Amination Reaction: The intermediate is then subjected to an amination reaction with aminophenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate.
Reduction: The butenyl chain can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Yields furan-2-carboxylic acid derivatives.
Reduction: Produces saturated butyl derivatives.
Substitution: Forms various substituted aminophenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)but-3-en-1-ol: Shares the furan and butenyl moieties but lacks the aminophenol group.
Furan-2-carboxylic acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a furan ring, a butenyl chain, and an aminophenol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922191-50-2 |
---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-[[(1R)-1-(furan-2-yl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2/t12-/m1/s1 |
InChI-Schlüssel |
RXJNLFBXXMKKOI-GFCCVEGCSA-N |
Isomerische SMILES |
C=CC[C@H](C1=CC=CO1)NC2=CC=CC=C2O |
Kanonische SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.